2-Chloro-4-(methylthio)phenol
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Overview
Description
2-Chloro-4-(methylthio)phenol, also known as CMTP, is an organic compound with the chemical formula C7H7ClOS. It is a white to light yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. CMTP has been used in various fields, including as a fungicide, a bactericide, and a herbicide. In recent years, researchers have been exploring the potential scientific research applications of CMTP.
Mechanism Of Action
The mechanism of action of 2-Chloro-4-(methylthio)phenol is not yet fully understood. However, studies suggest that 2-Chloro-4-(methylthio)phenol may work by inhibiting certain enzymes involved in cellular processes, such as DNA replication and protein synthesis. 2-Chloro-4-(methylthio)phenol may also work by inducing oxidative stress in cells, leading to cell death.
Biochemical And Physiological Effects
2-Chloro-4-(methylthio)phenol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-Chloro-4-(methylthio)phenol can induce apoptosis, or programmed cell death, in cancer cells. 2-Chloro-4-(methylthio)phenol has also been shown to inhibit the production of certain inflammatory cytokines, which may have implications for the treatment of inflammatory diseases. In addition, 2-Chloro-4-(methylthio)phenol has been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Chloro-4-(methylthio)phenol in lab experiments is its relatively low cost and ease of synthesis. 2-Chloro-4-(methylthio)phenol is also relatively stable and can be stored for long periods of time. However, one limitation of using 2-Chloro-4-(methylthio)phenol is its toxicity. 2-Chloro-4-(methylthio)phenol can be toxic to cells at high concentrations, and care must be taken when handling and using the compound.
Future Directions
There are several potential future directions for research on 2-Chloro-4-(methylthio)phenol. One area of interest is in the development of 2-Chloro-4-(methylthio)phenol-based drugs for the treatment of cancer and other diseases. Researchers may also explore the use of 2-Chloro-4-(methylthio)phenol in combination with other compounds to enhance its therapeutic effects. In addition, further studies may be conducted to better understand the mechanism of action of 2-Chloro-4-(methylthio)phenol and its potential applications in various fields of research.
Synthesis Methods
The synthesis of 2-Chloro-4-(methylthio)phenol involves the reaction of 2-chloro-4-nitrophenol with methyl mercaptan in the presence of a reducing agent such as iron powder or zinc powder. The resulting product is then purified through recrystallization.
Scientific Research Applications
2-Chloro-4-(methylthio)phenol has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research. Studies have shown that 2-Chloro-4-(methylthio)phenol has anti-cancer properties and can inhibit the growth of cancer cells. 2-Chloro-4-(methylthio)phenol has also been studied for its potential use as an antibacterial agent. Research has shown that 2-Chloro-4-(methylthio)phenol can effectively inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.
properties
CAS RN |
17733-32-3 |
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Product Name |
2-Chloro-4-(methylthio)phenol |
Molecular Formula |
C7H7ClOS |
Molecular Weight |
174.65 g/mol |
IUPAC Name |
2-chloro-4-methylsulfanylphenol |
InChI |
InChI=1S/C7H7ClOS/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 |
InChI Key |
URMIHRANPOLBOI-UHFFFAOYSA-N |
SMILES |
CSC1=CC(=C(C=C1)O)Cl |
Canonical SMILES |
CSC1=CC(=C(C=C1)O)Cl |
synonyms |
2-Chloro-4-(methylthio)phenol |
Origin of Product |
United States |
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